Neurokinin B
Overview
Description
Neurokinin B is a tachykinin neuropeptide that plays a crucial role in the regulation of physiological functions and pathophysiological processes in both the central and peripheral nervous systems. It is a copper-binding amyloid peptide that has been implicated in various neurodegenerative diseases due to its interaction with copper ions .
Mechanism of Action
Target of Action
Neurokinin B (NKB) is a member of the tachykinin family of peptides . The primary target of NKB is the Neurokinin 3 receptor (NK3R) , a G-protein-coupled receptor . This receptor plays a crucial role in various human functions and pathways, such as the secretion of gonadotropin-releasing hormone .
Mode of Action
NKB interacts with its target, the NK3R, by binding to it . This binding modulates thermoregulation by blocking the binding of this compound in the hypothalamus . The interaction of NKB with NK3R leads to changes in neuronal activity in the thermoregulatory center .
Biochemical Pathways
NKB is implicated in several biochemical pathways. It plays a significant role in the secretion of gonadotropin-releasing hormone . NKB, along with kisspeptin and dynorphin, forms a network in the arcuate nucleus (ARC), known as the KNDy subpopulation . This subpopulation is targeted by many steroid hormones and works to form a network that feeds back to the GnRH pulse generator .
Pharmacokinetics
It is known that fezolinetant, an nk3 receptor antagonist, has a favorable pharmacokinetics profile to cross the blood-brain barrier . This suggests that NKB, which interacts with the same receptor, may have similar properties.
Result of Action
The action of NKB results in various molecular and cellular effects. It is associated with pregnancy in females and maturation in young adults . Reproductive function is highly dependent on levels of both this compound and the G-protein coupled receptor ligand kisspeptin . The interaction of NKB with its receptor can modulate neuronal activity in the thermoregulatory center, thus influencing body temperature .
Action Environment
The action of NKB can be influenced by various environmental factors. For instance, the level of NKB and its efficacy can be affected by hormonal changes, such as those occurring during pregnancy . Additionally, the action of NKB can be influenced by the presence of other neurotransmitters and hormones in the brain .
Biochemical Analysis
Biochemical Properties
Neurokinin B is a ten-residue peptide . It is an endogenous tachykinin agonist with preference for the NK-3 receptor . It is a potent bronchoconstrictor and may have a neuromodulatory role in the brain . This compound has a role in slow synaptic or non-synaptic communication .
Cellular Effects
This compound is implicated in a variety of cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also associated with the secretion of gonadotropin-releasing hormone .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is encoded by the TAC3 gene in humans and Tac2 in rodent species .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Subcellular Localization
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The formation of a neurokinin B-copper complex in a 1:1 stoichiometry has been confirmed by mass spectrometry. The self-assembly of this compound and its mutant species can be investigated using Thioflavin T fluorescence assay and atomic force microscopy. The redox potential of the this compound-copper complex is determined to be 0.77 V versus Ag/AgCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the peptide can be synthesized using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain, followed by purification and characterization using high-performance liquid chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Neurokinin B undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Copper ions and ascorbic acid are commonly used reagents for studying the oxidation of this compound.
Reduction: Cyclic voltammetry is used to study the reduction of this compound-copper complexes.
Substitution: Amino acid analogs and mutagenesis techniques are used to study substitution reactions.
Major Products Formed
The major products formed from the oxidation of this compound include reactive oxygen species, which can lead to cellular damage and neurodegeneration . The reduction of this compound-copper complexes results in the formation of reduced copper ions and this compound .
Scientific Research Applications
Neurokinin B has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Substance P: Another tachykinin neuropeptide that binds to the neurokinin 1 receptor and plays a role in pain perception and inflammation.
Neurokinin A: A tachykinin neuropeptide that binds to the neurokinin 2 receptor and is involved in smooth muscle contraction and vasodilation.
Uniqueness
Neurokinin B is unique in its ability to bind to the neurokinin 3 receptor and regulate the release of gonadotropin-releasing hormone. This makes it a critical player in the regulation of reproductive functions and the maintenance of homeostasis in the central nervous system .
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXYSAFTNPANFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H79N13O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-75-7 | |
Record name | Neurokinin K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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